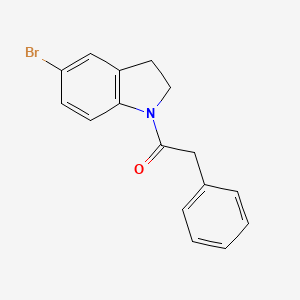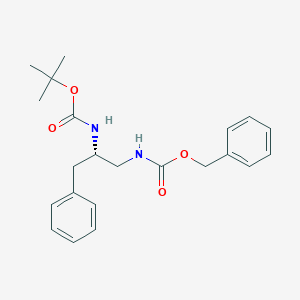![molecular formula C13H21NO2 B1400701 1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine CAS No. 1179076-17-5](/img/structure/B1400701.png)
1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine
説明
1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine, also known as MMPE, is an organic compound with a wide range of applications in the fields of organic chemistry and materials science. MMPE is a versatile compound that can be used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes. The versatility of MMPE makes it an attractive choice for researchers in many areas of scientific research.
科学的研究の応用
Synthesis and Corrosion Inhibition
The chemical synthesis of similar ethylamine derivatives, like Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, has shown promising applications in corrosion inhibition efficiency. These compounds, synthesized through reactions involving Methylamine and Methoxybenzaldehyde, have been proven to significantly inhibit the corrosion of mild steel in acidic solutions. The inhibition efficiency is attributed to the adsorption of these molecules on the surface of mild steel, following the Langmuir isotherm model. Theoretical investigations using Density Functional Theory (DFT) have also supported these findings, demonstrating the potential of ethylamine derivatives in corrosion protection technologies (Djenane et al., 2019).
Anti-Proliferative Activity and Tumor Selectivity
Ethylamine derivatives, particularly those with a thiophene backbone like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity and high tumor cell selectivity in recent studies. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma and prostate cancer cells, without affecting other cell lines. This selective cytotoxic activity suggests a potential therapeutic application for these ethylamine derivatives in targeted cancer treatment (Thomas et al., 2017).
Synthesis and Antidepressant Activity
Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has revealed their capacity to inhibit neurotransmitter uptake and potentially act as antidepressants. These compounds have shown significant activity in rat models, suggesting their utility in developing new antidepressant drugs. Their mechanism involves modulation of neurotransmitter levels, which is a key factor in the treatment of depressive disorders (Yardley et al., 1990).
Fluorescence Properties in Coordination Complexes
Ethylamine derivatives have been utilized in synthesizing new structure-related ligands for Zn(II) coordination complexes, showing interesting fluorescence properties. These findings have implications for the development of materials with specific photophysical properties, potentially useful in sensing, imaging, and light-emitting devices (Song et al., 2015).
特性
IUPAC Name |
1-[2-(3-methoxypropoxy)-5-methylphenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-5-6-13(12(9-10)11(2)14)16-8-4-7-15-3/h5-6,9,11H,4,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGJGXLXLONNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















